N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide
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Overview
Description
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that features a thiazole ring fused with a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide typically involves the formation of the thiazole ring followed by its fusion with the furan ring. One common method involves the reaction of 2,5-dimethylphenylamine with propyl bromide to form the intermediate, which is then reacted with thiourea to form the thiazole ring. The final step involves the reaction of this intermediate with furan-2-carboxylic acid under acidic conditions to form the desired compound .
Industrial Production Methods
This may include the use of continuous flow reactors and other industrial-scale equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Similar in structure but lacks the thiazole and furan rings.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Contains both furan and thiazole rings but with different substituents.
Uniqueness
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide is unique due to its specific combination of thiazole and furan rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N2O2S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C19H20N2O2S/c1-4-6-16-17(14-11-12(2)8-9-13(14)3)20-19(24-16)21-18(22)15-7-5-10-23-15/h5,7-11H,4,6H2,1-3H3,(H,20,21,22) |
InChI Key |
OTZSQQLSZUWFHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=CC=CO2)C3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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